2-(2-Chlorophenyl)-6-hydroxy-4H-1-benzopyran-4-one
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Overview
Description
2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one is a chemical compound belonging to the class of flavonoids, specifically a chromone derivative. This compound is characterized by the presence of a chlorophenyl group and a hydroxy group attached to the chromone structure. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one typically involves the condensation of 2-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the chromone ring. The reaction conditions often include the use of ethanol as a solvent and a base such as potassium hydroxide or sodium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chromone ring can be reduced to form a dihydrochromone derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(2-Chlorophenyl)-6-oxo-4H-chromen-4-one.
Reduction: Formation of 2-(2-Chlorophenyl)-6-hydroxy-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and cardiovascular disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-4H-chromen-4-one: Lacks the hydroxy group, resulting in different chemical properties.
2-(4-Chlorophenyl)-6-hydroxy-4H-chromen-4-one: Chlorine atom is positioned differently, affecting its reactivity.
2-(2-Bromophenyl)-6-hydroxy-4H-chromen-4-one: Bromine atom instead of chlorine, leading to variations in biological activity.
Uniqueness
2-(2-Chlorophenyl)-6-hydroxy-4H-chromen-4-one is unique due to the specific positioning of the chlorophenyl and hydroxy groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
140439-32-3 |
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Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-hydroxychromen-4-one |
InChI |
InChI=1S/C15H9ClO3/c16-12-4-2-1-3-10(12)15-8-13(18)11-7-9(17)5-6-14(11)19-15/h1-8,17H |
InChI Key |
MDSBDSGTQVJFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O)Cl |
Origin of Product |
United States |
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